molecular formula C24H48O7 B14269990 2-[(Undecyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane CAS No. 138343-33-6

2-[(Undecyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane

Cat. No.: B14269990
CAS No.: 138343-33-6
M. Wt: 448.6 g/mol
InChI Key: KZGWRXGRPUWQKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(Undecyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane is a chemical compound known for its unique structure and properties It consists of a hexaoxacyclooctadecane ring with an undecyloxy methyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Undecyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane typically involves the reaction of 1,4,7,10,13,16-hexaoxacyclooctadecane with an appropriate alkylating agent, such as undecyloxy methyl chloride. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the alkylation process. The reaction conditions often include a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) and are conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation, crystallization, or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(Undecyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the undecyloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF or THF.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of new substituted derivatives with different functional groups.

Scientific Research Applications

2-[(Undecyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[(Undecyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane involves its interaction with specific molecular targets. The undecyloxy group can interact with hydrophobic regions of proteins or cell membranes, potentially altering their function. The hexaoxacyclooctadecane ring can form stable complexes with metal ions or other molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(Undecyloxy)ethanol: A similar compound with an undecyloxy group attached to an ethanol molecule.

    1,4,7,10,13,16-Hexaoxacyclooctadecane: The parent compound without the undecyloxy methyl group.

Uniqueness

2-[(Undecyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane is unique due to the combination of the hexaoxacyclooctadecane ring and the undecyloxy methyl group. This unique structure imparts specific properties, such as enhanced hydrophobicity and the ability to form stable complexes, making it valuable for various applications.

Properties

CAS No.

138343-33-6

Molecular Formula

C24H48O7

Molecular Weight

448.6 g/mol

IUPAC Name

2-(undecoxymethyl)-1,4,7,10,13,16-hexaoxacyclooctadecane

InChI

InChI=1S/C24H48O7/c1-2-3-4-5-6-7-8-9-10-11-29-22-24-23-30-19-18-27-15-14-25-12-13-26-16-17-28-20-21-31-24/h24H,2-23H2,1H3

InChI Key

KZGWRXGRPUWQKI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCOCC1COCCOCCOCCOCCOCCO1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.